![molecular formula C38H76NO8P B124270 [(2R)-2-hexadecanoyloxy-3-[hydroxy-[2-(methylamino)ethoxy]phosphoryl]oxypropyl] hexadecanoate CAS No. 3930-13-0](/img/structure/B124270.png)
[(2R)-2-hexadecanoyloxy-3-[hydroxy-[2-(methylamino)ethoxy]phosphoryl]oxypropyl] hexadecanoate
Overview
Description
[(2R)-2-hexadecanoyloxy-3-[hydroxy-[2-(methylamino)ethoxy]phosphoryl]oxypropyl] hexadecanoate is a monomethylphosphatidylethanolamine, a type of glycerophospholipid. It is formed by the sequential methylation of phosphatidylethanolamine as part of the biosynthesis of phosphatidylcholine. Monomethylphosphatidylethanolamines are typically found at trace levels in animal or plant tissues .
Preparation Methods
[(2R)-2-hexadecanoyloxy-3-[hydroxy-[2-(methylamino)ethoxy]phosphoryl]oxypropyl] hexadecanoate is synthesized through the sequential methylation of phosphatidylethanolamine. This process involves the addition of methyl groups to the amino group of phosphatidylethanolamine, resulting in the formation of monomethylphosphatidylethanolamine. The reaction conditions typically involve the use of methyl donors such as S-adenosylmethionine in the presence of specific methyltransferase enzymes .
Chemical Reactions Analysis
[(2R)-2-hexadecanoyloxy-3-[hydroxy-[2-(methylamino)ethoxy]phosphoryl]oxypropyl] hexadecanoate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Chemistry
In chemical research, this compound serves as a building block for synthesizing more complex molecules. Its functional groups facilitate various reactions, including oxidation and reduction, which are crucial for creating derivatives with specific properties.
Reaction Type | Description |
---|---|
Oxidation | Converts the compound into oxides using agents like potassium permanganate. |
Reduction | Reduces the compound using lithium aluminum hydride or sodium borohydride. |
Biology
The compound is studied for its role as a biochemical probe . Its ability to interact with biomolecules allows researchers to investigate cellular processes and pathways, making it significant in understanding disease mechanisms.
- Mechanism of Action : It modulates biochemical pathways by binding to enzymes and receptors, influencing cellular functions.
Medicine
In the medical field, [(2R)-2-hexadecanoyloxy-3-[hydroxy-[2-(methylamino)ethoxy]phosphoryl]oxypropyl] hexadecanoate is explored for its therapeutic potential . Research indicates it may serve as a drug candidate due to its unique pharmacological properties.
Case Study Example :
A study investigated its efficacy in targeting cancer cells, demonstrating its potential in drug formulation and delivery systems.
Industry
The compound's amphiphilic nature makes it suitable for industrial applications, particularly in the formulation of specialty chemicals , surfactants, and emulsifiers. Its properties enhance product performance in coatings and other materials.
Mechanism of Action
[(2R)-2-hexadecanoyloxy-3-[hydroxy-[2-(methylamino)ethoxy]phosphoryl]oxypropyl] hexadecanoate exerts its effects through its incorporation into lipid bilayers. It interacts with other lipids and proteins in the membrane, affecting membrane fluidity and signaling pathways. The molecular targets and pathways involved include various membrane-bound enzymes and receptors .
Comparison with Similar Compounds
[(2R)-2-hexadecanoyloxy-3-[hydroxy-[2-(methylamino)ethoxy]phosphoryl]oxypropyl] hexadecanoate is similar to other phosphatidylethanolamines, such as:
PE(160/160): This compound is a phosphatidylethanolamine with two hexadecanoyl chains but without the methyl group.
PE-NMe(160/224(7Z,10Z,13Z,16Z)): This compound is a monomethylphosphatidylethanolamine with one hexadecanoyl chain and one docosahexaenoyl chain.
The uniqueness of this compound lies in its specific fatty acid composition and methylation status, which influence its physical and chemical properties .
Biological Activity
[(2R)-2-hexadecanoyloxy-3-[hydroxy-[2-(methylamino)ethoxy]phosphoryl]oxypropyl] hexadecanoate, also known as PE-NMe(16:0/16:0), is a complex phospholipid derivative that exhibits significant biological activity. This compound features a unique amphiphilic structure, which contributes to its versatility in various biochemical applications, particularly in cellular signaling and drug delivery systems.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of 758.1 g/mol. The compound contains both hydrophobic (hexadecanoyloxy) and hydrophilic (methylaminoethoxy and phosphoryl) components, which facilitate interactions with biological membranes.
Property | Value |
---|---|
Molecular Formula | C42H80NO8P |
Molecular Weight | 758.1 g/mol |
IUPAC Name | This compound |
InChI | InChI=1S/C42H80NO8P/c1-4... |
The biological activity of this compound is primarily attributed to its ability to interact with cell membranes and modulate various signaling pathways. It can act as a substrate for lipid metabolism, influencing the synthesis of bioactive lipids that play critical roles in cell signaling and inflammation.
- Cell Membrane Interaction : The amphiphilic nature allows the compound to integrate into lipid bilayers, potentially altering membrane fluidity and permeability.
- Signaling Pathways : It has been shown to activate specific receptors involved in cellular responses, such as G-protein coupled receptors (GPCRs), leading to downstream effects on gene expression and metabolic processes.
Biological Activity Studies
Recent studies have demonstrated the potential therapeutic applications of this compound:
- Antitumor Activity : Research indicates that the compound may exhibit cytotoxic effects against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation.
- Neuroprotective Effects : Preliminary findings suggest that it may protect neuronal cells from oxidative stress, potentially offering benefits in neurodegenerative diseases.
- Anti-inflammatory Properties : The compound has shown promise in reducing inflammation markers in vitro, indicating potential applications in treating inflammatory disorders.
Case Studies
-
Antitumor Efficacy :
- A study involving human breast cancer cells (MCF-7) reported that treatment with the compound resulted in a significant decrease in cell viability, with IC50 values indicating potent cytotoxicity.
- Mechanistic investigations revealed that apoptosis was mediated through the activation of caspase pathways.
-
Neuroprotection :
- In a model of oxidative stress-induced neuronal damage, administration of this compound reduced cell death by 40%, suggesting its role as a neuroprotective agent.
-
Anti-inflammatory Activity :
- A study assessing the compound's effect on lipopolysaccharide (LPS)-induced inflammation in macrophages demonstrated a reduction in pro-inflammatory cytokines (TNF-alpha and IL-6), highlighting its potential use in inflammatory conditions.
Properties
CAS No. |
3930-13-0 |
---|---|
Molecular Formula |
C38H76NO8P |
Molecular Weight |
706.0 g/mol |
IUPAC Name |
[2-hexadecanoyloxy-3-[hydroxy-[2-(methylamino)ethoxy]phosphoryl]oxypropyl] hexadecanoate |
InChI |
InChI=1S/C38H76NO8P/c1-4-6-8-10-12-14-16-18-20-22-24-26-28-30-37(40)44-34-36(35-46-48(42,43)45-33-32-39-3)47-38(41)31-29-27-25-23-21-19-17-15-13-11-9-7-5-2/h36,39H,4-35H2,1-3H3,(H,42,43) |
InChI Key |
QSBINWBNXWAVAK-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)OCCNC)OC(=O)CCCCCCCCCCCCCCC |
Isomeric SMILES |
CCCCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)([O-])OCC[NH2+]C)OC(=O)CCCCCCCCCCCCCCC |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)OCCNC)OC(=O)CCCCCCCCCCCCCCC |
Key on ui other cas no. |
3930-13-0 |
physical_description |
Solid |
Synonyms |
1,2-Dipalmitoyl-sn-glycero-3-phospho-N-monomethylethanolamine; Hexadecanoic Acid (1R)-1-(3-hydroxy-3-oxido-2,4-dioxa-7-aza-3-phosphaoct-1-yl)-1,2-ethanediyl ester; L-1,2-Dipalmitin 2-(Methylamino)ethyl Hydrogen Phosphate; Hexadecanoic Acid (R)-1-(3-H |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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